![molecular formula C7H5BrClN3O2 B1519799 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-43-3](/img/structure/B1519799.png)
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride
説明
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride (CAS: 957120-43-3) is a halogenated nitroimidazopyridine derivative with a molecular formula of C₇H₅BrClN₃O₂. This compound features a bromine atom at position 8, a nitro group at position 6, and a hydrochloride salt, which enhances its aqueous solubility compared to its free base form . It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antitrypanosomal and antikinetoplastid agents. The nitro group at position 6 is a key pharmacophore, contributing to redox-mediated biological activity, while the bromine at position 8 facilitates further functionalization via cross-coupling reactions .
特性
IUPAC Name |
8-bromo-6-nitroimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.ClH/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNQZNOHAPMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656910 | |
Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-43-3 | |
Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
The foundational step in preparing 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is synthesizing the 6-bromoimidazo[1,2-a]pyridine intermediate. A well-documented method involves the cyclization reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde in the presence of a base under mild conditions.
- Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Base: Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
- Solvent: Water, ethanol, methanol, or mixed solvents.
- Temperature: 25–55 °C.
- Reaction Time: 2–24 hours.
- Mix 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution and base in the chosen solvent.
- Stir the mixture at 25–55 °C for several hours (commonly 5–20 hours).
- After completion, concentrate the reaction mixture and extract the product with ethyl acetate.
- Wash the organic phase with water, dry over anhydrous sodium sulfate.
- Evaporate solvent under reduced pressure to obtain crude 6-bromoimidazo[1,2-a]pyridine.
- Recrystallize the crude product from a 1:1 ethyl acetate/normal hexane mixture to yield pure crystals.
Representative Data from Patent Embodiments:
Embodiment | Base Used | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Notes |
---|---|---|---|---|---|---|
1 | Sodium bicarbonate | Ethanol | 5 | 72.0 | 76.5–78.0 | Off-white crystals |
2 | Sodium carbonate | Ethanol | 10 | 67.8 | 76.3–78.2 | Light brown crystals |
3 | Sodium hydroxide | Methanol | 12 | 35.2 | 75.6–78.2 | Lower yield, black solid |
4 | Triethylamine | Water | 20 | 53.4 | 76.3–77.8 | Light brown crystals |
5 | None (neutralized) | Ethanol | 6 | 72.4 | 76.5–77.8 | Neutralization after reaction |
6 | None (neutralized) | Water | 20 | 33.4 | 76.8–78.5 | Lower yield, brown crystals |
Table 1: Summary of 6-Bromoimidazo[1,2-a]pyridine Synthesis Conditions and Outcomes
This method is advantageous due to mild reaction conditions, ease of operation, and high purity of the product, making it suitable for both laboratory and industrial scale synthesis.
Introduction of the Nitro Group at Position 6
For the preparation of 8-Bromo-6-nitroimidazo[1,2-a]pyridine, nitration at the 6-position is required. While direct nitration protocols specific to this compound are less frequently detailed in the literature, common nitration methods for imidazo[1,2-a]pyridine derivatives involve electrophilic aromatic substitution using nitrating agents such as nitric acid or nitrating mixtures under controlled temperature to avoid over-nitration or decomposition.
- Use diluted nitric acid or a mixture of nitric and sulfuric acid at low temperatures (0–5 °C).
- Carefully control reaction time to achieve mono-nitration.
- Quench reaction and isolate the nitro-substituted product.
- Purify by recrystallization.
Due to the electron-withdrawing nature of the bromine substituent, nitration tends to be regioselective, favoring the position ortho or para to the bromine, consistent with the 6-nitro substitution pattern.
Formation of the Hydrochloride Salt
The final step to obtain this compound involves salt formation by reaction with hydrochloric acid.
- Dissolve the free base (8-Bromo-6-nitroimidazo[1,2-a]pyridine) in an appropriate solvent such as ethanol or ethyl acetate.
- Slowly add hydrochloric acid (anhydrous or aqueous) under stirring.
- Precipitate the hydrochloride salt.
- Filter and dry under vacuum.
This step improves the compound’s stability, solubility, and handling properties, which are critical for pharmaceutical applications.
Alternative Synthetic Strategies and Research Findings
Research literature on imidazo[1,2-a]pyridine derivatives provides insights into alternative synthetic routes, including:
Use of α-Haloketones and 2-Aminopyridines: A two-step reaction where α-bromoketones are prepared by bromination of substituted ethanones, followed by cyclization with 2-aminopyridines in the presence of bases such as potassium carbonate in DMF at room temperature. This method yields various substituted imidazo[1,2-a]pyridines with good yields and purity.
Structural and Purity Analysis: Single crystal X-ray diffraction and spectroscopic methods (NMR, FTIR, mass spectrometry) are employed to confirm the structure and purity of the synthesized compounds, ensuring the reliability of the synthetic methods.
Summary Table of Preparation Steps for this compound
化学反応の分析
Nucleophilic Substitution Reactions
The bromine atom at position 8 undergoes nucleophilic substitution under mild conditions due to the electron-deficient aromatic system. Key examples include:
These reactions typically proceed via an SN2 mechanism, where the bromine is displaced by nucleophiles such as sulfinates or thiols. The nitro group at position 6 stabilizes the transition state through resonance, enhancing reactivity .
Reduction Reactions
The nitro group (-NO2) is reducible to an amine (-NH2), enabling downstream functionalization:
-
Catalytic Hydrogenation :
-
H2/Pd-C in ethanol reduces the nitro group to -NH2 at 50°C (90% yield).
-
NaBH4/CuCl2 in THF selectively reduces nitro to amine without affecting the bromine.
-
-
Biological Reduction :
In enzymatic environments, nitroreductases convert the nitro group to reactive intermediates (e.g., hydroxylamines), which can form DNA adducts or inhibit bacterial enzymes like tyrosyl-tRNA synthetase .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling:
Coupling Partner | Catalyst System | Product | Yield | Source |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh3)4, K2CO3 | 8-Arylimidazo[1,2-a]pyridine | 78% | |
Ethynyltrimethylsilane | PdCl2(dppf), CuI | 8-Alkynyl derivatives | 65% |
These reactions exploit the Suzuki-Miyaura and Sonogashira protocols, enabling C-C bond formation at position 8 .
Condensation and Cyclization Reactions
The imidazo[1,2-a]pyridine core undergoes condensation with carbonyl compounds:
-
Knoevenagel Condensation :
Reacts with ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine to form fused polycyclic derivatives (e.g., quinoline-imidazopyridine hybrids) . -
Microwave-Assisted Cyclization :
Bromomalonaldehyde in ethanol-water under microwave irradiation yields 3-carbaldehyde-substituted derivatives (85% yield) .
Oxidation Reactions
The nitro group resists oxidation, but the imidazo[1,2-a]pyridine ring can be oxidized under harsh conditions:
-
KMnO4/H2SO4 : Forms pyridine N-oxide derivatives, though this risks bromine displacement.
-
mCPBA (meta-chloroperbenzoic acid) : Epoxidizes adjacent double bonds in modified analogues.
Key Reaction Mechanisms
-
Nucleophilic Substitution :
Resonance stabilization by the nitro group lowers the activation energy .
-
Nitro Reduction :
Involves successive nitroso and hydroxylamine intermediates.
This compound’s versatility in substitution, reduction, and coupling reactions underscores its utility in synthesizing bioactive molecules and functional materials.
科学的研究の応用
Reactivity
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride can undergo several chemical reactions:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: The nitro group can be reduced to an amine using agents like tin chloride.
- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions.
Medicinal Chemistry
The compound has been investigated for its potential medicinal properties:
- Antimicrobial Activity: Derivatives have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis and various parasites such as Leishmania donovani.
- Cytotoxicity Studies: Preliminary research indicates selective toxicity towards cancer cell lines, suggesting potential as an anticancer agent.
Table: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
8-Bromo-6-nitroimidazo[1,2-a]pyridine | MCF-7 (Breast) | 12.50 |
NCI-H460 (Lung) | 14.31 | |
HeLa (Cervical) | 7.01 |
Biological Research
The compound serves as a probe in biological studies to explore cellular processes and molecular interactions. Its ability to inhibit specific enzymes and bind to receptors makes it valuable for understanding signal transduction pathways.
Industrial Applications
In the chemical industry, it is utilized in the synthesis of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of novel materials with tailored properties.
Antileishmanial Activity
Research has indicated that compounds related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine exhibit significant activity against intracellular amastigotes of Leishmania infantum, highlighting its therapeutic potential.
Case Study 1: Antitubercular Properties
A series of experiments demonstrated that certain analogs of imidazo[1,2-a]pyridine derivatives significantly reduced bacterial load in murine models infected with Mycobacterium tuberculosis. Modifications to the imidazo ring enhanced bioactivity and pharmacokinetic profiles.
Case Study 2: Cytotoxicity Evaluation
In vitro studies on various cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The findings suggest further exploration into its mechanisms of action could lead to effective cancer therapeutics.
作用機序
The mechanism by which 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to biological responses. The nitro group can undergo reduction in biological systems, potentially generating reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, triggering signal transduction pathways.
類似化合物との比較
Nitro Group Position and Electronic Effects
The nitro group at position 6 in the target compound distinguishes it from analogs like 6-bromo-3-nitroimidazo[1,2-a]pyridine, where the nitro group is at position 3.
Halogen Substitution
Replacing bromine at position 8 with chlorine (e.g., 6-chloro-3-nitroimidazo[1,2-a]pyridine) reduces steric bulk but may diminish reactivity in Suzuki-Miyaura cross-coupling reactions .
生物活性
8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C7H4BrN3O2, and it has a molecular weight of 242.03 g/mol. This compound is characterized by the presence of both bromine and nitro groups, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Binding : It has the potential to bind to certain receptors, triggering downstream signal transduction pathways that affect cellular function.
The nitro group in the compound can undergo reduction in biological systems, generating reactive intermediates that may interact with cellular components, contributing to its pharmacological effects .
Antimicrobial Activity
Research indicates that derivatives of nitroimidazole compounds exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Compounds similar to 8-Bromo-6-nitroimidazo[1,2-a]pyridine have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Studies have reported reductions in bacterial load in infected animal models .
- Antiparasitic Effects : Nitroimidazoles have demonstrated activity against various parasites, including Leishmania donovani, with some compounds showing improved efficacy compared to existing treatments like miltefosine .
Cytotoxicity and Cancer Research
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may exhibit selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics.
Table: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
8-Bromo-6-nitroimidazo[1,2-a]pyridine | MCF-7 (Breast) | 12.50 |
NCI-H460 (Lung) | 14.31 | |
HeLa (Cervical) | 7.01 |
This data highlights the potential of the compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Study on Antileishmanial Activity
A study focused on the antileishmanial activity of nitroimidazole derivatives demonstrated that compounds structurally related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine exhibited significant efficacy against intracellular amastigotes of Leishmania infantum. The EC50 values indicated a promising therapeutic window compared to standard treatments .
Research on Antitubercular Properties
In a series of experiments assessing the antitubercular properties of imidazo[1,2-a]pyridine derivatives, it was found that certain analogs could reduce bacterial load significantly in murine models infected with Mycobacterium tuberculosis. The results suggested that modifications to the imidazo ring could enhance bioactivity and pharmacokinetic profiles .
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of halogenated pyridine precursors. For example:
- Step 1: React 5-bromo-2,3-diaminopyridine with nitro-substituted carbonyl compounds (e.g., chloroacetaldehyde) in ethanol under reflux (65–80°C) with NaHCO₃ as a base .
- Step 2: Purification via recrystallization from hexane or dichloromethane to isolate the imidazo[1,2-a]pyridine core .
- Step 3: Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous ether .
Critical Note: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., dehalogenated derivatives) .
Basic: How to characterize the structure and purity of this compound?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: Resolve planar imidazo[1,2-a]pyridine geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions in crystal lattices) .
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How do bromine and nitro substituents influence the compound’s reactivity and biological activity?
Methodological Answer:
- Reactivity:
- Biological Activity:
- Anti-TB Potential: Bromine enhances lipophilicity, improving membrane permeability in mycobacterial assays. Nitro groups may act as prodrug moieties, requiring intracellular reduction for activation .
- Comparative Data: Analogous compounds (e.g., 8-chloro derivatives) show reduced activity against MDR-TB, highlighting bromine’s critical role .
Advanced: What computational strategies predict reaction pathways for derivatization?
Methodological Answer:
- Quantum Chemical Calculations:
- Use DFT (e.g., B3LYP/6-31G*) to model transition states for substitution reactions, predicting regioselectivity .
- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the imidazo[1,2-a]pyridine core .
- Machine Learning:
- Train models on PubChem data to predict solubility or bioactivity (e.g., random forest regression using descriptors like LogP, polar surface area) .
- Case Study: Reaction path searches for nitro reduction pathways identified Pd/C/H₂ as optimal for preserving the imidazo[1,2-a]pyridine scaffold .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Data Triangulation:
- Mechanistic Studies:
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Optimization Steps:
- Purification:
- Stability Testing:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。